molecular formula C16H21N3O2S B2359320 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 468079-82-5

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2359320
CAS No.: 468079-82-5
M. Wt: 319.42
InChI Key: MBBTXMXYHNCPNY-WUKNDPDISA-N
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Description

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a thiazolidine ring, which is often found in bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. A common method employs:

  • Starting Materials:

    • Thioamide derivative

    • α-Haloketone

  • Reaction Conditions:

    • Solvent: Often anhydrous ethanol or methanol

    • Temperature: Between 50°C to 80°C

    • Catalyst: A mild base like triethylamine

    • Reaction Time: 8 to 12 hours

Industrial Production Methods: In industrial settings, the production might utilize large-scale reactors with continuous monitoring of reaction parameters to ensure consistency. Automated synthesis and purification systems are often employed to maximize yield and purity.

Types of Reactions It Undergoes:

  • Oxidation:

    • Oxidizing agents like hydrogen peroxide can oxidize certain functional groups on the molecule, resulting in altered bioactivity.

  • Reduction:

    • Reduction can be achieved with reagents such as lithium aluminum hydride, which may open or reduce the thiazolidine ring.

  • Substitution:

    • The compound may undergo nucleophilic or electrophilic substitution, especially in the presence of reactive groups like the amide or ethylimino parts.

Common Reagents and Conditions Used in These Reactions:

  • Oxidizing agents: hydrogen peroxide, potassium permanganate

  • Reducing agents: lithium aluminum hydride, sodium borohydride

  • Substituents: Halogens (chlorine, bromine), alkyl groups

Major Products Formed From These Reactions:

  • Oxidized products

  • Reduced analogs

  • Substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for functionalization, making it a valuable intermediate in medicinal chemistry.

Biology: This compound's structure is conducive to biological activity. It is investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring, which can mimic substrates or transition states of enzyme-catalyzed reactions.

Medicine: Pharmacologically, this compound is researched for its antibacterial and antifungal properties, capitalizing on the bioactive nature of the thiazolidine ring. Additionally, its potential anti-inflammatory and analgesic properties are under study.

Industry: In the industrial realm, this compound is explored for its role in the production of advanced materials and as a component in certain polymers that require specific structural attributes.

Mechanism of Action

The mechanism of action for 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to the active sites of enzymes or receptors, inhibiting their function or modulating their activity. Molecular targets could include:

  • Enzymes:

    • Enzyme inhibition through competitive binding

    • Modulation of enzyme activity through allosteric interactions

  • Receptors:

    • Binding to cellular receptors to induce or inhibit signal transduction pathways

Pathways Involved:

  • Enzymatic pathways related to metabolic or signaling processes

  • Cellular pathways including inflammatory response or cellular proliferation

Comparison with Similar Compounds

  • 2-(4-Oxo-2-thiazolidinylidene)acetamide

  • N-phenyl-2-(thiazolidin-4-one-2-ylidene)acetamide

  • Ethyl 2-(2-(phenylimino)thiazolidin-4-one-3-yl)acetate

Each of these compounds possesses variations in the thiazolidine core or in their side chains, impacting their chemical reactivity and biological activities. This specificity often determines their suitability for different applications in scientific research and industry.

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBTXMXYHNCPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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